Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate

Description

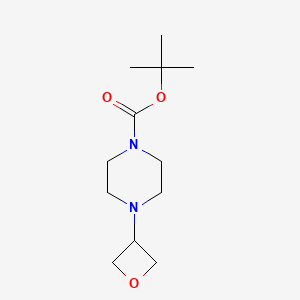

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate (C₁₂H₂₂N₂O₃, MW 242.31) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1-position and an oxetane ring at the N4-position of the piperazine scaffold . The oxetane moiety, a strained four-membered ether ring, enhances the compound's polarity and metabolic stability, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties. Its synthesis typically involves nucleophilic substitution or coupling reactions using tert-butyl piperazine-1-carboxylate as a key intermediate . This compound serves as a versatile building block for drug discovery, particularly in the development of protease inhibitors, kinase modulators, and antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)10-8-16-9-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORURUBWYXNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with oxetane derivatives under basic conditions. For instance, one method involves the nucleophilic displacement of a bromine atom in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine using triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The oxetane ring can be opened by nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Reductive amination: The piperazine ring can participate in reductive amination reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Triethylamine: Used as a base in nucleophilic substitution reactions.

Hydrazine hydrate: Used in the preparation of hydrazino derivatives.

Acids and bases: Used for hydrolysis reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate has been investigated for its role as a pharmaceutical intermediate and its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that derivatives of piperazine can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds similar to this compound have been tested for their effectiveness against specific cancer cell lines, demonstrating significant cytotoxicity at certain concentrations .

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have highlighted its interaction with neurotransmitter systems, which could lead to developments in treatments for conditions such as anxiety and depression .

Pharmacology

The pharmacological profile of this compound is characterized by its ability to modulate various biochemical pathways.

Targeting Apolipoprotein E4

One significant application involves its interaction with apolipoprotein E4 (ApoE4), a protein implicated in Alzheimer's disease. The compound has been shown to bind to the amino-terminal region of ApoE4, potentially blocking pathways that lead to neurodegeneration . This mechanism highlights its promise as a therapeutic agent in neurodegenerative diseases.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may have anti-inflammatory effects. By modulating cytokine production and immune response pathways, it could serve as a treatment option for inflammatory conditions .

Material Science Applications

Beyond medicinal uses, this compound is also explored in material science.

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with tailored properties. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with specific mechanical and thermal characteristics .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being studied as a component in coatings and adhesives. These applications leverage its ability to form strong bonds with substrates while maintaining flexibility .

Case Studies

Mechanism of Action

The specific mechanism of action for tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The oxetane ring may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Observations :

- Polarity : The oxetane-containing derivative exhibits higher polarity due to the ether oxygen, enhancing aqueous solubility compared to bromobenzoyl or indolylpropyl analogs .

- Reactivity: Bromobenzoyl and nitrophenoxy derivatives undergo halogen- or nitro-mediated cross-coupling reactions, whereas the oxetane group is more inert, favoring stability in acidic/basic conditions .

- Metabolic Stability : The oxetane group reduces susceptibility to cytochrome P450 oxidation compared to aryl or alkyl substituents .

Target Compound :

Analog-Specific Routes :

- Bromobenzoyl Derivative : Acylation of Boc-piperazine with 4-bromobenzoyl chloride in the presence of HOAt/EDCI .

- Nitrophenoxybutanoyl Derivative: Mitsunobu reaction between m-nitrophenol and tert-butyl 4-iodobutanoate, followed by amidation with Boc-piperazine .

- Indolylpropyl Derivative : Alkylation of Boc-piperazine with 3-(1H-indol-3-yl)propyl tosylate .

Efficiency : The oxetane derivative’s synthesis avoids harsh conditions (e.g., Pd catalysts for cross-coupling), offering higher yields (~60–70%) compared to nitro- or bromo-substituted analogs (~40–50%) .

Crystallographic and Computational Insights

- Crystallography: The oxetane group’s rigid conformation facilitates predictable crystal packing, as validated by Mercury CSD analysis . In contrast, flexible alkyl chains in butanoyl derivatives result in polymorphic variability .

- In Silico Studies : Molecular docking reveals that the oxetane derivative’s compact structure improves target binding affinity (ΔG = −9.2 kcal/mol) compared to bulkier indolylpropyl analogs (ΔG = −7.8 kcal/mol) .

Biological Activity

Tert-butyl 4-(oxetan-3-YL)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a piperazine ring, a tert-butyl group, and an oxetane moiety. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of piperazine compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have indicated that it may induce apoptosis in cancer cell lines. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to influence cytokine production and may downregulate pro-inflammatory markers in various in vitro models. This suggests a potential role in managing inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets:

- Receptor Binding : The piperazine ring can interact with various receptors, potentially modulating their activity.

- Oxetane Reactivity : The oxetane moiety may enhance the compound's reactivity, allowing it to form stable complexes with target proteins or enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a study focusing on the anticancer effects, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology .

Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects by treating macrophage cell lines with the compound. Results showed significant reductions in TNF-alpha and IL-6 levels, suggesting that the compound could modulate inflammatory responses effectively .

Applications in Scientific Research

This compound is utilized in various fields:

- Organic Synthesis : It serves as an intermediate for synthesizing complex organic molecules.

- Medicinal Chemistry : Ongoing research aims to develop novel therapeutic agents based on its structure .

- Peptide Linkage : Its core structure is employed for linking biologically active peptides, enhancing their stability and activity.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes nucleophilic substitution between tert-butyl piperazine-1-carboxylate and oxetane derivatives under reflux conditions. For example, coupling reactions in 1,4-dioxane at 110°C with potassium carbonate as a base yield intermediates, followed by purification via silica gel chromatography . Optimized protocols may employ anhydrous solvents and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- 1H/13C NMR : To confirm piperazine ring substitution patterns and oxetane integration.

- FT-IR : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and ether (C-O) bonds from the oxetane moiety.

- LCMS : Validates molecular weight and purity.

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous tert-butyl piperazine carboxylates .

Q. How is the tert-butyl carbamate group strategically used in synthesis?

The tert-butyloxycarbonyl (Boc) group acts as a temporary protective group for the piperazine nitrogen, enabling selective functionalization of other reactive sites. Deprotection is achieved via acidic conditions (e.g., HCl/dioxane or TFA), leaving the secondary amine available for further reactions .

Advanced Research Questions

Q. How can coupling reactions be optimized to introduce substituents to the piperazine ring?

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is effective for introducing aryl/heteroaryl groups. Key parameters include:

Q. What methodologies resolve contradictions in reaction yields during substituent variation?

Discrepancies arise from steric hindrance or electronic effects. Strategies include:

- Computational modeling : Density Functional Theory (DFT) predicts reactivity of substituents on the oxetane or piperazine ring.

- High-throughput screening : Testing diverse reaction conditions (e.g., solvent polarity, temperature gradients) to identify optimal pathways .

Q. How is the compound’s biological activity assessed in medicinal chemistry studies?

- Enzyme inhibition assays : For prolyl-hydroxylase (PHD) inhibition, measure IC₅₀ values using hypoxia-inducible factor (HIF)-1α stabilization assays .

- Efflux pump modulation : Evaluate synergy with antibiotics against resistant K. pneumoniae via minimum inhibitory concentration (MIC) reduction assays .

- Structure-Activity Relationship (SAR) : Systematic modification of the oxetane or piperazine moiety to correlate structural changes with potency .

Methodological and Analytical Challenges

Q. What computational tools aid in structural analysis and crystal packing prediction?

- SHELX suite : For refining X-ray diffraction data and resolving hydrogen bonding networks .

- Crystal Explorer : Analyzes Hirshfeld surfaces and intermolecular interactions (e.g., C–H···O bonds) in tert-butyl-protected derivatives .

- Mercury CSD : Visualizes packing diagrams and assesses crystallographic symmetry .

Q. How are impurities or byproducts identified during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.